molecular formula C5H10ClN3 B6160957 1-ethyl-1H-imidazol-2-amine hydrochloride CAS No. 164583-79-3

1-ethyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B6160957
CAS No.: 164583-79-3
M. Wt: 147.60 g/mol
InChI Key: ZTMDMAGYJNGZBR-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazol-2-amine hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an amine group at the second position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

1-Ethyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine functionality at specific positions on the imidazole ring enhances its versatility in various applications .

Properties

CAS No.

164583-79-3

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

IUPAC Name

1-ethylimidazol-2-amine;hydrochloride

InChI

InChI=1S/C5H9N3.ClH/c1-2-8-4-3-7-5(8)6;/h3-4H,2H2,1H3,(H2,6,7);1H

InChI Key

ZTMDMAGYJNGZBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1N.Cl

Purity

95

Origin of Product

United States

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